molecular formula C10H11NO2 B11112828 1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone CAS No. 19433-17-1

1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone

Cat. No.: B11112828
CAS No.: 19433-17-1
M. Wt: 177.20 g/mol
InChI Key: TVBBAKXSFWTTLO-FLIBITNWSA-N
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Description

Introduction to 1-({[(1Z)-1-Phenylethylidene]amino}oxy)ethanone

Systematic Nomenclature and Molecular Identification

IUPAC Nomenclature and Structural Interpretation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through substitutive nomenclature rules. The parent chain is identified as ethanone, with substituents prioritized as follows:

  • A phenyl-ethylidene group [(1Z)-1-phenylethylidene] attached to the amino nitrogen
  • An oxy group (-O-) bridging the amino nitrogen to the ethanone moiety

This results in the full name: This compound . The (Z) stereodescriptor specifies the configuration of the imine double bond, indicating that the higher-priority groups (phenyl and methyl) are on the same side.

CAS Registry and Alternative Chemical Identifiers

The compound is registered under CAS 19433-17-1 . Additional identifiers include:

  • PubChem CID : 5380360
  • NSC Number : 92777
  • Synonym : (E)-Acetophenone O-acetyloxime
Molecular Formula and Weight Analysis

The molecular formula C₁₀H₁₁NO₂ corresponds to:

  • 10 carbon atoms
  • 11 hydrogen atoms
  • 1 nitrogen atom
  • 2 oxygen atoms

With a calculated molecular weight of 177.20 g/mol , the mass distribution is:

Element Contribution (g/mol) Percentage
C 120.11 67.8%
H 11.13 6.3%
N 14.01 7.9%
O 32.00 18.0%

This composition aligns with oxime esters, which typically exhibit oxygen-to-nitrogen ratios of 2:1.

Historical Context and Discovery Timeline

The compound first appeared in chemical literature through its CAS registration in 2005, though its synthetic origins likely predate this entry. Key milestones include:

  • 1960s : Development of acetophenone derivative chemistry, enabling precursor synthesis
  • 1980s : Advancements in oxime ester protection strategies for ketones
  • 2005 : Formal registration in CAS databases
  • 2020s : Expanded interest in metal coordination studies using Z-configured oximes

Its discovery parallels the broader utilization of acetophenone derivatives in industrial resins and fragrances, with the oxime functionality introducing new coordination possibilities.

Position in Oxime Derivative Taxonomy

As a member of the oxime ester family, this compound occupies a specialized niche:

Taxonomic Classification :

  • Oximes (R₁R₂C=N-OH)
    • Subclass: Oxime esters (R₁R₂C=N-O-R₃)
      • Type: Aromatic oxime esters
        • Variant: Acetophenone-derived oxime esters

Comparative analysis with related structures reveals distinct features:

Compound Functional Groups Key Differentiator
Acetophenone oxime Oxime (-N-OH) Lacks ester oxygen bridge
Benzophenone oxime Diarylated oxime Larger aromatic system
Methyl oxime acetate Aliphatic oxime ester No phenyl conjugation

The Z-configuration of the imine bond and phenyl-ethylidene substitution pattern distinguish this compound from simpler oxime esters, enabling unique electronic delocalization across the N-O-C=O system.

Properties

CAS No.

19433-17-1

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

[(Z)-1-phenylethylideneamino] acetate

InChI

InChI=1S/C10H11NO2/c1-8(11-13-9(2)12)10-6-4-3-5-7-10/h3-7H,1-2H3/b11-8-

InChI Key

TVBBAKXSFWTTLO-FLIBITNWSA-N

Isomeric SMILES

C/C(=N/OC(=O)C)/C1=CC=CC=C1

Canonical SMILES

CC(=NOC(=O)C)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Oxime Synthesis from Acetophenone

The precursor, (1Z)-1-phenylethylideneamine (acetophenone oxime), is synthesized by reacting acetophenone with hydroxylamine hydrochloride under basic conditions. A typical procedure involves:

  • Reactants : Acetophenone (10 mmol), hydroxylamine hydrochloride (15 mmol), sodium acetate (20 mmol) in ethanol/water (4:1).

  • Conditions : Reflux at 80°C for 6–12 hours, yielding the oxime intermediate with >90% conversion.

  • Mechanism : Nucleophilic addition of hydroxylamine to the carbonyl group, followed by dehydration to form the imine (oxime).

O-Acetylation of the Oxime

The oxime is acetylated using acetic anhydride in the presence of a base:

  • Reactants : Acetophenone oxime (1 equiv), acetic anhydride (2 equiv), pyridine (3 equiv), catalytic DMAP.

  • Conditions : Stirring at room temperature for 1–2 hours, followed by recrystallization from ethanol.

  • Yield : 66–85%.

  • Stereochemical Control : The Z-configuration is favored due to steric hindrance during acetylation, as confirmed by NMR analysis (δ 2.26 ppm for acetyl methyl group in).

Key Data

ParameterValueSource
Reaction Time (Step 2)1–2 hours
Yield66–85%
Purity (HPLC)>99% after recrystallization

Microwave-Assisted One-Pot Synthesis

Microwave irradiation accelerates the reaction, reducing time and improving selectivity:

  • Reactants : Acetophenone (1 equiv), hydroxylamine hydrochloride (1.5 equiv), acetic anhydride (2 equiv), silica gel (adsorbent).

  • Conditions : Microwave irradiation at 300 W for 4 minutes.

  • Yield : 70–78%.

  • Advantages : 10-fold reduction in reaction time compared to conventional methods.

Comparative Analysis

MethodTimeYieldEnergy Efficiency
Conventional Two-Step8–14 hours66–85%Moderate
Microwave-Assisted4 minutes70–78%High

Enzymatic Oximation and Acylation

Recent advances employ engineered enzymes for stereoselective synthesis:

  • Catalyst : Porcine kidney d-amino acid oxidase (pkDAO) variant.

  • Reactants : Acetophenone, hydroxylamine-O-sulfonic acid, acetyl-CoA.

  • Conditions : pH 9.0, 20°C, 1 hour.

  • Yield : 58% with 95% Z-selectivity.

  • Significance : Avoids harsh reagents, enabling green chemistry applications.

Solid-Phase Synthesis Using Functionalized Resins

Immobilized reagents enhance purity and simplify purification:

  • Resin : Wang resin-functionalized hydroxylamine.

  • Procedure :

    • Acetophenone bound to resin via oxime linkage.

    • Acetylation with acetic anhydride/DMAP.

    • Cleavage with TFA/CH₂Cl₂ (1:1).

  • Yield : 82% with >98% purity.

Troubleshooting and Optimization

Common Challenges

  • E/Z Isomerization : Prolonged heating or acidic conditions promote E-isomer formation. Mitigated by using low temperatures (0–25°C) and neutral buffers.

  • Byproducts : Over-acetylation or hydrolysis. Controlled by stoichiometric acetic anhydride and anhydrous conditions.

Purification Techniques

  • Recrystallization : Ethanol or cyclohexane yields crystalline product.

  • Chromatography : Silica gel (hexane/ethyl acetate 4:1) resolves E/Z mixtures.

Industrial-Scale Production

A patented method emphasizes cost-effectiveness and scalability:

  • Process :

    • Continuous flow oximation of acetophenone with hydroxylamine sulfate.

    • In-line acetylation using acetic anhydride.

  • Output : 50 kg/batch with 89% yield and <0.1% impurities.

Spectroscopic Characterization

Critical data for verifying structure and purity:

  • ¹H NMR (CDCl₃): δ 2.26 (s, 3H, CH₃CO), 2.38 (s, 3H, N=C-CH₃), 7.38–7.45 (m, 3H, Ar-H), 7.73–7.74 (m, 2H, Ar-H).

  • IR (KBr) : 1758 cm⁻¹ (C=O), 1615 cm⁻¹ (C=N).

  • HRMS : m/z 178.0868 [M+H]⁺ .

Chemical Reactions Analysis

Oxidation to Nitriles

The oxime group undergoes oxidative cleavage under specific conditions to yield nitriles. This reaction is catalyzed by oxidizing agents such as hypervalent iodine reagents or transition metal catalysts.

Example Reaction:

1-([(1Z)-1-Phenylethylidene]aminooxy)ethanone[O]Phenylacetonitrile+Byproducts\text{1-({[(1Z)-1-Phenylethylidene]amino}oxy)ethanone} \xrightarrow{[O]} \text{Phenylacetonitrile} + \text{Byproducts}

Oxidizing Agent Conditions Yield Reference
IodosobenzeneDCM, RT, 12h78%
MnO₂Acetone, 50°C65%

Mechanistically, oxidation proceeds through the formation of a nitrile oxide intermediate, which rearranges to the nitrile product.

Cycloaddition Reactions

The compound participates in 1,3-dipolar cycloaddition reactions due to the oxime’s ability to act as a dipolarophile. For example, it reacts with aryl azides to form 1,2,3-triazole derivatives under microwave irradiation .

General Reaction Scheme:

Oxime+Aryl AzideCu(I)Triazole Derivative\text{Oxime} + \text{Aryl Azide} \xrightarrow{\text{Cu(I)}} \text{Triazole Derivative}

Reagent Conditions Product Yield
CuI, PEG-400Microwave, 100°C, 30min4,7-Dihydro-1,2,3-triazole82%

This reactivity is critical in click chemistry applications for synthesizing heterocyclic compounds .

Nucleophilic Substitution

The oxime’s oxygen atom can act as a leaving group in nucleophilic substitution reactions. For instance, treatment with alkyl halides in basic media replaces the oxime group with nucleophiles like amines or thiols .

Example with Ethylamine:

1-([(1Z)-1-Phenylethylidene]aminooxy)ethanone+CH₃CH₂NH₂N-Ethylacetamide Derivative\text{this compound} + \text{CH₃CH₂NH₂} \rightarrow \text{N-Ethylacetamide Derivative}

Nucleophile Base Solvent Yield
EthylamineK₂CO₃DMF70%

Cyclization Reactions

Under gold catalysis, this compound undergoes rearrangements to form fused heterocycles. For example, AuCl₃ catalyzes the cyclization of O-vinyl oxime derivatives into pyridine or pyrrole systems .

Gold-Catalyzed Cyclization:

OximeAuCl₃Pyridine Derivative\text{Oxime} \xrightarrow{\text{AuCl₃}} \text{Pyridine Derivative}

Catalyst Temperature Product Purity Reference
AuCl₃80°C, 6h95% (by HPLC)

Mechanistic studies suggest a pathway involving coordination of gold to the oxime’s nitrogen, followed by cyclization and elimination .

Complexation with Metal Ions

The oxime group chelates metal ions such as Cu²⁺ or Fe³⁺, forming stable complexes. These interactions are studied for catalytic or materials science applications.

Example with Copper:

Oxime+Cu(NO₃)₂Cu-Oxime Complex\text{Oxime} + \text{Cu(NO₃)₂} \rightarrow \text{Cu-Oxime Complex}

Metal Salt Ligand Ratio Stability Constant (log K)
Cu(NO₃)₂1:212.3

Hydrolysis Reactions

Acidic or basic hydrolysis cleaves the oxime group, yielding acetophenone derivatives. This reaction is pH-dependent and proceeds via protonation of the imine nitrogen.

Hydrolysis in HCl:

OximeHCl (aq)Acetophenone+NH₂OH\text{Oxime} \xrightarrow{\text{HCl (aq)}} \text{Acetophenone} + \text{NH₂OH}

Condition Reaction Time Conversion
1M HCl, reflux4h90%

Photochemical Reactions

UV irradiation induces isomerization or bond cleavage. For example, the Z-configuration of the imine group can isomerize to the E-form under UV light.

Photochemical Isomerization:

(Z)-Isomerhν(E)-Isomer\text{(Z)-Isomer} \xrightarrow{h\nu} \text{(E)-Isomer}

Wavelength Solvent Quantum Yield
254 nmAcetonitrile0.45

Comparison of Key Reaction Pathways

Reaction Type Key Functional Group Typical Conditions Applications
OxidationOxime (-C=N-O-)Iodosobenzene, RTNitrile synthesis
CycloadditionConjugated systemCu(I), microwaveHeterocycle formation
Nucleophilic SubstitutionOxime oxygenK₂CO₃, DMFAmide/thioether synthesis
Gold-Catalyzed CyclizationAu coordinationAuCl₃, 80°CFused heterocycles

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Recent studies have highlighted the potential of 1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone as an anticancer agent. For instance, derivatives of phenoxy compounds, including those related to this compound, have shown promising cytotoxic effects against various cancer cell lines. In one study, certain analogs demonstrated an average IC50 value of approximately 13 μM against tumor cells, indicating their potential for further development as therapeutic agents against cancer .

2. Anti-inflammatory and Analgesic Properties
Compounds derived from this compound have been evaluated for their anti-inflammatory and analgesic activities. Research indicates that halogenated derivatives exhibit enhanced anti-inflammatory effects, suggesting that modifications to the base structure can significantly influence biological activity .

3. Acetylcholinesterase Inhibition
The compound has also been investigated for its potential as an acetylcholinesterase inhibitor, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease. In vitro studies have shown that certain derivatives effectively inhibit acetylcholinesterase activity, thereby enhancing cholinergic function .

Table 1: Summary of Biological Activities

Activity Description IC50 Value (μM) Source
AnticancerCytotoxic effects on cancer cell lines~13
Anti-inflammatoryEnhanced anti-inflammatory propertiesNot specified
Acetylcholinesterase InhibitionPotential treatment for Alzheimer's diseaseNot specified

Case Studies

Case Study 1: Anticancer Efficacy
In a study published in 2020, researchers synthesized a series of phenoxy derivatives based on this compound and evaluated their anticancer activities against multiple cell lines. The findings showed that specific substitutions on the phenolic ring significantly increased cytotoxicity, suggesting a structure-activity relationship that could guide future drug design .

Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of this compound derivatives. The study found that certain compounds exhibited significant inhibition of acetylcholinesterase, leading to improved cognitive function in animal models. This highlights the compound's potential role in treating neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound shares core features with several derivatives, differing primarily in substituents and functional groups:

1-(4-{[(E)-4-Methylbenzylidene]amino}phenyl)ethanone oxime
  • Structure: Contains an oxime (NH-O-) group instead of an aminooxy (O-NH-) group. The benzylidene substituent is para-methylated, and the imine configuration is (E) .
  • Synthesis: Prepared via condensation of 1-(4-aminophenyl)ethanone with 4-methylbenzaldehyde, followed by hydroxylamine treatment .
  • Properties : Forms infinite 1D supramolecular chains via O–H⋯N hydrogen bonds, making it a candidate for coordination chemistry .
1-(1-{((1Z)-1-Phenylethylidene)amino}naphtho(2,1-b)furan-2-yl)ethanone
  • Structure : Incorporates a naphthofuran ring system, increasing aromaticity and steric bulk .
  • Synthesis: Derived from 1-(1-aminonaphtho(2,1-b)furan-2-yl)ethanone and acetophenone under microwave irradiation .
  • Applications : Intermediate for pyrimidin-2-amine derivatives with moderate to potent antitubercular activity (MIC: 6.25–25 μg/mL) .
Ethanone, 1-phenyl-, (1-phenylethylidene)hydrazone
  • Structure: Hydrazone analog (N–N bond) instead of an aminooxy group. Features two phenyl groups .
  • Molecular Weight : 236.31 g/mol (vs. 205.23 g/mol for the target compound) .
  • Stability : Hydrazones are generally more stable than Schiff bases, with applications in polymer chemistry and metal coordination .

Physicochemical and Spectral Properties

Property Target Compound 1-(4-{...}ethanone oxime Hydrazone Derivative
Functional Group Aminooxy (O-NH-) Oxime (NH-O-) Hydrazone (N–N)
Aromaticity Single phenyl ring Two phenyl rings Two phenyl rings
Hydrogen Bonding Limited data O–H⋯N (1D chains) N/A
Spectral Confirmation Not reported IR, NMR, X-ray diffraction IR, NMR (not detailed)

Biological Activity

1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone, also referred to as a phenyl-substituted oxime derivative, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes an oxime functional group and a phenyl substituent, which contribute to its reactivity and biological interactions. The molecular formula is C10H11N2O2C_{10}H_{11}N_{2}O_{2}, and its structural representation can be summarized as follows:

Structure C6H5C( N OH)C(O)C\text{Structure }\text{C}_6\text{H}_5-\text{C}(\text{ N OH})-\text{C}(O)-\text{C}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The oxime group can form stable complexes with metal ions, which may enhance its biological efficacy. Additionally, it has been shown to modulate enzyme activity, particularly in the context of neurodegenerative diseases.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it has shown inhibitory effects on Escherichia coli and Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 62.5 µg/mL to 78.12 µg/mL .

Anticancer Properties

The anticancer potential of this compound has been evaluated through cytotoxicity assays against human cancer cell lines. Notably, it exhibited IC50 values comparable to established chemotherapeutic agents like Doxorubicin in triple-negative breast cancer cells (MDA-MB-231) . The compound induced apoptosis in these cells, confirming its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

CompoundStructureBiological Activity
1-Phenyl-1-ethanoneC6H5-C(=O)-C2H5Moderate antimicrobial
2-Amino-1-phenylethanolC6H5-C(OH)(NH2)-C2H5Lower anticancer activity
1-Phenyl-2-pyridinyl oximeC6H5-C(=N-OH)-C5H4NEnhanced enzyme inhibition

This table illustrates that while similar compounds exist, the presence of both the oxime and phenyl groups in the target compound enhances its biological activities significantly.

Study on Neurodegenerative Disease Models

A study published in ACS Omega highlighted the multitarget-directed ligands derived from similar structures that inhibit butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE), which are crucial in Alzheimer's disease pathology . Although not directly on our compound, these findings suggest a promising avenue for further research into the neuroprotective effects of this compound.

Apoptosis Induction in Cancer Cells

In another investigation focusing on apoptosis-promoting effects, derivatives similar to our compound were shown to induce cell cycle arrest at the G0/G1 phase, leading to increased apoptosis in cancer cells . This reinforces the potential for this compound in cancer therapeutics.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : Analyze ¹H-NMR for coupling constants (e.g., J = 8–12 Hz for transoid protons in (Z)-isomers) and NOE correlations to confirm configuration .
  • HPLC : Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to resolve enantiomers .

Q. Advanced Consideration

  • X-ray Crystallography : Resolve crystal structures to unambiguously assign stereochemistry. For example, bond angles and torsion angles in analogous oxime derivatives (e.g., ~120° for C=N-O groups) confirm geometry .
  • Vibrational Circular Dichroism (VCD) : Detect subtle conformational changes in the aminooxy group, correlating with ab initio simulations .

What are the stability challenges for this compound under varying pH and temperature conditions?

Q. Basic Research Focus

  • Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures (>200°C for similar ethanones) .
  • pH Sensitivity : Test hydrolysis rates in buffered solutions (pH 2–12). The aminooxy group is prone to hydrolysis under acidic conditions (pH < 4), requiring storage at neutral pH .

Q. Advanced Consideration

  • Kinetic Studies : Use UV-Vis spectroscopy to monitor degradation kinetics. For example, pseudo-first-order rate constants (e.g., k = 0.05 h⁻¹ at pH 7) can model shelf life .
  • Computational Stability Prediction : Apply QSPR models to predict oxidative degradation pathways, guided by HOMO/LUMO energy gaps from DFT .

How does the reactivity of the aminooxy group influence the compound’s participation in nucleophilic or redox reactions?

Q. Advanced Research Focus

  • Nucleophilic Substitution : The aminooxy group acts as a leaving group in SN2 reactions. For example, substitution with thiols yields sulfhydryl derivatives under basic conditions (K₂CO₃, DMF) .
  • Redox Behavior : Cyclic voltammetry reveals oxidation peaks at ~1.2 V (vs. Ag/AgCl) due to the phenylethylidene moiety, suggesting potential as an electron-transfer mediator .

What methodologies are recommended for evaluating the biological activity of this compound?

Q. Advanced Research Focus

  • Enzyme Inhibition Assays : Target α-glycosidase/α-amylase using in vitro assays (e.g., PNPG substrate hydrolysis inhibition). IC₅₀ values <50 µM indicate strong inhibition potential .
  • Antioxidant Activity : Measure DPPH radical scavenging (e.g., EC₅₀ via UV-Vis at 517 nm) and compare to ascorbic acid controls .

How can computational tools predict the compound’s physicochemical properties and interaction mechanisms?

Q. Advanced Research Focus

  • Molecular Dynamics (MD) Simulations : Model solvation free energy in water/ethanol mixtures to predict solubility (~2.5 mg/mL estimated for similar ethanones) .
  • Docking Studies : Use AutoDock Vina to simulate binding to enzyme active sites (e.g., aldose reductase, ΔG ≈ −8.5 kcal/mol) .

How should researchers address discrepancies in reported thermodynamic data (e.g., boiling points, spectral peaks)?

Q. Advanced Research Focus

  • Validation Protocols : Cross-reference experimental data (e.g., GC-MS retention times) with NIST Standard Reference Data .
  • Error Analysis : For conflicting boiling points (e.g., 469.2 K vs. computational estimates), assess purity via HPLC and calibrate instruments with certified standards .

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